molecular formula C13H17N3O3 B1462734 N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine CAS No. 1153356-03-6

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

Cat. No.: B1462734
CAS No.: 1153356-03-6
M. Wt: 263.29 g/mol
InChI Key: VKYRBKYZCUDOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a glycine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine typically involves the reaction of 4-phenylpiperazine with glycine or its derivatives. One common method includes the use of carbodiimide coupling agents to facilitate the formation of the amide bond between the piperazine and glycine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild to moderate temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine stands out due to its unique combination of a piperazine ring and a glycine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[(4-phenylpiperazine-1-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(18)10-14-13(19)16-8-6-15(7-9-16)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYRBKYZCUDOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Reactant of Route 2
Reactant of Route 2
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Reactant of Route 4
Reactant of Route 4
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Reactant of Route 5
Reactant of Route 5
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.